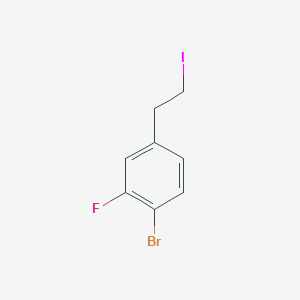

1-Bromo-2-fluoro-4-(2-iodoethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFI |

|---|---|

Molecular Weight |

328.95 g/mol |

IUPAC Name |

1-bromo-2-fluoro-4-(2-iodoethyl)benzene |

InChI |

InChI=1S/C8H7BrFI/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4H2 |

InChI Key |

CVBVRGSRDIADNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCI)F)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 2 Fluoro 4 2 Iodoethyl Benzene

Reactivity of the Aromatic Ring System

The aromatic core of 1-bromo-2-fluoro-4-(2-iodoethyl)benzene is substituted with a bromine atom, a fluorine atom, and a 2-iodoethyl group. These substituents exert distinct electronic and steric effects that profoundly influence the ring's reactivity towards electrophilic and nucleophilic reagents, as well as its participation in metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution (EAS) Pathways.libretexts.org,libretexts.org

In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. libretexts.org The rate and regioselectivity of these reactions are governed by the substituents already present on the ring. libretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. uci.edu

The substituents on this compound—bromo, fluoro, and the 2-iodoethyl group—each play a role in modulating the aromatic ring's reactivity.

Halogens (Bromo and Fluoro): Halogens are deactivating groups in EAS reactions due to their electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring. uci.edu However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.orguci.edu In the case of this compound, the fluorine atom is at position 2 and the bromine atom is at position 1. Both will direct incoming electrophiles to their respective ortho and para positions.

Alkyl Group (2-iodoethyl): The 2-iodoethyl group is generally considered an activating group. Alkyl groups donate electron density to the aromatic ring via an inductive effect, thereby increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself. libretexts.org Alkyl groups are also ortho-, para-directors.

Nucleophilic Aromatic Substitution (SNAr) Reactions.libretexts.org,youtube.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr reactions are favored by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

The halogen substituents (bromine and fluorine) on the aromatic ring of this compound play a crucial role in its reactivity towards nucleophiles. While halogens are deactivating in EAS, they activate the ring for SNAr. youtube.com This is because their strong electron-withdrawing inductive effect helps to stabilize the negative charge of the Meisenheimer complex formed during the reaction. libretexts.org

The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I. This is because the more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com Therefore, the fluorine atom in this compound would be the most likely site for nucleophilic attack.

Benzyne (B1209423) is a highly reactive intermediate that can be formed from aryl halides under strong basic conditions or through halogen-lithium exchange. masterorganicchemistry.comchemistrysteps.com Dihalobenzenes, such as 1-bromo-2-fluorobenzene, are known precursors for benzyne generation. orgsyn.orgstackexchange.com The treatment of such compounds with organolithium reagents or lithium metal can lead to a halogen-lithium exchange, followed by elimination of the remaining halogen to form benzyne. echemi.com

Given the structure of this compound, it is plausible that it could also serve as a precursor to a benzyne intermediate. The reaction would likely proceed through a lithium-halogen exchange at either the bromo or iodo position, followed by elimination of the adjacent fluoro or bromo group. The resulting benzyne could then be trapped by a suitable nucleophile or diene. stackexchange.com

Metal-Catalyzed Coupling Reactions of Aryl Halides

Aryl halides are valuable substrates in a wide range of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br, C-F, and C-I bonds in this compound could allow for selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.org It is a versatile method for forming C-C bonds. The reactivity of the aryl halides in Suzuki coupling generally follows the order I > Br > Cl > F. This selectivity allows for the potential to sequentially couple different groups at the bromo and iodo positions of the aromatic ring. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org Similar to the Suzuki coupling, the reactivity of the halide is I > Br > Cl > F, offering a pathway for the selective introduction of alkynyl groups. rsc.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. It is another important C-C bond-forming reaction with a similar halide reactivity trend (I > Br > Cl > F) to the Suzuki and Sonogashira couplings.

Table 1: Reactivity of Halogen Substituents in Different Reaction Types

| Reaction Type | Role of Halogen | Reactivity Order |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating, Ortho-, Para-directing | F < Cl < Br < I (in terms of deactivation) |

| Nucleophilic Aromatic Substitution (SNAr) | Activating | F > Cl > Br > I |

| Metal-Catalyzed Cross-Coupling | Electrophile | I > Br > Cl > F |

Cross-Coupling with Diverse Organometallic Reagents

The di-halogenated nature of this compound allows for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for modifying the aromatic core of this compound. Due to the higher reactivity of the C-I bond, initial coupling is expected to occur selectively at the 4-position of the benzene ring. For instance, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would likely yield 4-aryl-1-bromo-2-fluorobenzene derivatives, leaving the bromo group available for subsequent transformations. researchgate.net The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to ensure high yields and selectivity. researchgate.net

Stille Coupling:

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. Similar to the Suzuki coupling, the greater reactivity of the aryl iodide moiety would allow for selective coupling at this position. This provides a pathway to introduce various organic groups, such as alkyl, vinyl, or aryl, onto the benzene ring at the position of the original iodine atom. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. When this compound is subjected to Sonogashira coupling conditions, the reaction is expected to proceed selectively at the C-I bond. This would result in the formation of 1-bromo-2-fluoro-4-(alkynyl)benzene derivatives. The choice of catalyst, copper co-catalyst, and amine base is crucial for the success of this transformation. nih.gov

Table 1: Predicted Selective Cross-Coupling Reactions of this compound

| Coupling Reaction | Organometallic Reagent | Expected Major Product |

| Suzuki-Miyaura | Arylboronic Acid | 4-Aryl-1-bromo-2-fluorobenzene |

| Stille | Organotin Reagent | 4-Substituted-1-bromo-2-fluorobenzene |

| Sonogashira | Terminal Alkyne | 4-Alkynyl-1-bromo-2-fluorobenzene |

Reactivity of the 2-Iodoethyl Side Chain

The 2-iodoethyl group attached to the benzene ring is a versatile functional handle that can undergo a variety of transformations.

The carbon atom bearing the iodine in the 2-iodoethyl side chain is electrophilic and susceptible to nucleophilic attack. A wide range of nucleophiles can displace the iodide ion, which is an excellent leaving group. For example, reaction with amines would lead to the corresponding aminoethyl derivatives, while reaction with alkoxides or phenoxides would yield ethers. The use of soft nucleophiles, such as thiolates, would also be effective in displacing the iodide.

While not a classical benzylic position, the CH₂ group adjacent to the benzene ring exhibits enhanced reactivity towards free radicals due to the stabilizing effect of the aromatic ring on a radical intermediate. Under free-radical conditions, such as those initiated by light or radical initiators, reactions at this position can occur. For instance, in the presence of a radical initiator and a suitable hydrogen atom donor, the iodo group could be replaced by a hydrogen atom. However, free-radical bromination at this position would be less common given the presence of the iodo group, which can also participate in radical processes. rsc.org

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (dehydroiodination) to form the corresponding styrenyl derivative, 1-bromo-2-fluoro-4-vinylbenzene. This E2-type reaction involves the abstraction of a proton from the carbon adjacent to the benzene ring and the concurrent departure of the iodide leaving group. nih.govresearchgate.netsigmaaldrich.com The choice of base and reaction conditions is critical to favor elimination over substitution.

Intermolecular and Intramolecular Reaction Pathways Governed by Substituent Effects

The electronic nature of the substituents on the benzene ring—the electron-withdrawing bromine and fluorine atoms—influences the reactivity of both the aromatic ring and the iodoethyl side chain. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, while the bromine atom has a weaker inductive effect. These effects can influence the rates and regioselectivity of reactions. For instance, in nucleophilic aromatic substitution reactions, these electron-withdrawing groups would activate the ring towards attack, although such reactions are generally less common than the cross-coupling reactions at the halogen sites.

In the context of the iodoethyl side chain, the electron-withdrawing nature of the substituted phenyl ring can influence the stability of intermediates in both nucleophilic substitution and elimination reactions. For intramolecular reactions to occur, a suitable nucleophilic group would need to be present elsewhere in the molecule, and the reaction would be governed by the principles of ring-closing facility (Baldwin's rules). However, for this compound itself, intermolecular reactions are the predominant pathways.

Detailed Reaction Mechanisms and Kinetic Studies on Compound Transformations

Detailed mechanistic and kinetic studies on the transformations of this compound are not extensively reported in the literature. However, the mechanisms of the individual reaction types are well-established for analogous compounds.

Cross-Coupling Reactions: The mechanisms of Suzuki-Miyaura, Stille, and Sonogashira couplings proceed through a catalytic cycle involving a palladium catalyst. This cycle typically includes oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Kinetic studies on similar systems have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions.

Nucleophilic Substitution: Nucleophilic substitution at the iodoethyl side chain would proceed via an Sₙ2 mechanism, involving a backside attack of the nucleophile on the carbon bearing the iodine, leading to inversion of stereochemistry if the carbon were chiral. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile.

Elimination Reactions: The base-induced elimination to form the styrenyl derivative would follow an E2 mechanism. This is a concerted process where the base removes a proton, and the leaving group departs simultaneously. The kinetics of this reaction would be second order, depending on the concentrations of both the substrate and the base. researchgate.netsigmaaldrich.com

Further experimental and computational studies would be necessary to fully elucidate the specific kinetic parameters and detailed mechanistic nuances for the reactions of this compound.

Derivatives and Analogues of 1 Bromo 2 Fluoro 4 2 Iodoethyl Benzene

Structural Modifications of the Aromatic Core

The benzene (B151609) ring of 1-Bromo-2-fluoro-4-(2-iodoethyl)benzene is substituted with three different atoms: a bromine, a fluorine, and an iodoethyl group. Altering this arrangement or introducing new functionalities can lead to a diverse library of related compounds.

The arrangement of substituents on the benzene ring is fundamental to a molecule's identity and reactivity. Positional isomers, where the same substituents are attached at different locations, can exhibit distinct physical and chemical properties. Key examples related to the aromatic core of the title compound include 1-bromo-2-fluoro-4-iodobenzene (B160889) and 2-bromo-1-fluoro-4-iodobenzene.

1-Bromo-2-fluoro-4-iodobenzene is a direct precursor to the title compound, lacking only the ethyl group. It is a polyhalogenated benzene derivative that serves as a versatile molecular building block in organic synthesis. chemicalbook.cominnospk.com Its utility stems from the presence of three different halogens, allowing for selective reactions at different sites. innospk.com The iodine atom is particularly susceptible to metal-catalyzed cross-coupling reactions, while the fluorine atom can be a site for nucleophilic aromatic substitution. chemicalbook.com

2-Bromo-1-fluoro-4-iodobenzene represents a positional isomer where the bromine and fluorine atoms have swapped positions relative to 1-bromo-2-fluoro-4-iodobenzene. prepchem.comnih.gov This seemingly minor change can alter the electronic environment of the ring and the steric hindrance around the reactive sites, thereby influencing its reactivity in synthetic procedures. prepchem.combldpharm.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-Bromo-2-fluoro-4-iodobenzene | 136434-77-0 tcichemicals.com | C₆H₃BrFI nih.gov | 300.90 chemicalbook.com | Multi-halogenated building block with distinct reactive sites. chemicalbook.com |

| 2-Bromo-1-fluoro-4-iodobenzene | 811842-30-5 nih.gov | C₆H₃BrFI nih.gov | 300.89 nih.gov | Positional isomer with altered electronic and steric properties. prepchem.combldpharm.com |

| 4-Bromo-1-fluoro-2-iodobenzene | 116272-41-4 chemicalbook.com | C₆H₃BrFI | 300.90 | Polyhalogenated derivative used as a molecular building block. chemicalbook.com |

Introducing other functional groups onto the halogenated benzene core can dramatically alter the molecule's properties. Groups like methyl (-CH₃), methoxy (B1213986) (-OCH₃), nitro (-NO₂), or trifluoromethyl (-CF₃) can be added to the aromatic ring, influencing its reactivity through electronic and steric effects. fiveable.melibretexts.org

For instance, the introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. wikipedia.orgnih.gov Compounds such as 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene illustrate the incorporation of this valuable functional group. wikipedia.org The strong electron-withdrawing nature of the -CF₃ group significantly deactivates the aromatic ring towards electrophilic substitution. wikipedia.orgmsu.edu

Similarly, a nitro group (-NO₂) is a powerful deactivating group that directs incoming electrophiles to the meta position. libretexts.orgmsu.edu The synthesis of compounds like 1-Bromo-2,3,5,6-tetrafluoro-4-nitro-benzene highlights the possibility of incorporating nitro functionalities. acs.org The presence of a methyl group, as in 2-Bromo-4-iodo-1-methylbenzene , or a methoxy group, as in 1-Bromo-4-iodo-2-methoxybenzene , would activate the ring, making it more susceptible to electrophilic attack. bldpharm.combldpharm.com

Modifications of the Ethyl Side Chain

The 2-iodoethyl side chain is another key feature of the title compound that can be synthetically modified.

Altering the length or branching of the alkyl side chain can impact the molecule's physical properties, such as lipophilicity and boiling point. A significant analogue is 1-bromo-4-(2-iodoethyl)benzene , which lacks the fluorine atom on the aromatic ring. nih.gov This compound serves as a simpler model to study the reactivity of the iodoethyl group. Its synthesis can be approached from precursors like 4-bromophenylethanol.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-Bromo-4-(2-iodoethyl)benzene | 85356-68-9 nih.gov | C₈H₈BrI nih.gov | 310.96 nih.gov | Analogue lacking the fluorine substituent on the ring. |

The iodine atom on the ethyl side chain is a good leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the introduction of other halogens or functional groups. For example, while specific information on 1-chloro-2-fluoro-4-(2-iodoethyl)benzene is scarce, the synthesis of such a compound would likely involve the replacement of a different halogen on the ring. A related compound, 1-chloro-2-fluoro-4-iodobenzene , exists, which could potentially be a precursor for introducing an ethyl group. nih.gov The synthesis of compounds like 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene demonstrates that complex side chains can be constructed on these halogenated benzene scaffolds. chemicalbook.comgoogle.com

The replacement of the iodine on the ethyl group with a bromine atom would yield a bromoethyl derivative. The synthesis of compounds like 1-bromo-4-(1-bromoethyl)benzene often involves the bromination of the corresponding ethylbenzene (B125841).

Synthetic Accessibility and Comparative Reactivity Profiles of Analogues

The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents already present on the ring. fiveable.melibretexts.orgpressbooks.pub Halogens are deactivating groups but are ortho-, para-directing, while alkyl groups are activating and also ortho-, para-directing. Nitro and trifluoromethyl groups are strongly deactivating and meta-directing. msu.edumsu.edu

The synthesis of the aromatic core of these analogues often involves electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. fiveable.melibretexts.org For example, the synthesis of 1-bromo-2-fluoro-4-iodobenzene can be achieved from 2-fluoro-4-iodoaniline (B146158) via a Sandmeyer-type reaction. prepchem.com This involves diazotization of the aniline (B41778) followed by reaction with a copper(I) bromide solution. prepchem.com

The reactivity of these analogues is largely dictated by the nature and position of the substituents.

Aromatic Core Reactivity : In cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond, which is in turn more reactive than the C-Cl bond. The C-F bond is typically the least reactive. This differential reactivity allows for selective functionalization of polyhalogenated benzenes. chemicalbook.com The presence of activating groups (e.g., -CH₃, -OCH₃) increases the rate of electrophilic aromatic substitution, while deactivating groups (e.g., -NO₂, -CF₃) decrease it.

Side Chain Reactivity : The iodoethyl group is highly susceptible to nucleophilic substitution and elimination reactions. The iodine atom is an excellent leaving group, facilitating reactions with a wide range of nucleophiles to introduce new functionalities at the terminus of the side chain.

Structure-Reactivity Relationships and Stereoelectronic Effects in Derivatives

The interplay of inductive and resonance effects, along with steric hindrance, plays a crucial role in determining the reactivity of derivatives of this compound. The substituents—bromo, fluoro, and iodoethyl groups—exert distinct electronic influences on the benzene ring, which in turn affects the reactivity at different sites of the molecule.

The bromine atom, also a halogen, exhibits similar but less pronounced electronic effects compared to fluorine. Its inductive effect is weaker, and its ability to donate electrons through resonance is also diminished due to less effective orbital overlap with the aromatic pi system.

The 2-iodoethyl group is primarily an electron-withdrawing group due to the electronegativity of the iodine atom. The reactivity of the C-I bond in the side chain is a focal point for many reactions, such as nucleophilic substitution. The electronic nature of the substituents on the aromatic ring can significantly influence the rate of these reactions. For instance, electron-withdrawing groups on the ring can stabilize the transition state of a nucleophilic substitution at the benzylic position, thereby increasing the reaction rate.

The "ortho-fluoro effect" is a noteworthy stereoelectronic phenomenon where the presence of a fluorine atom adjacent to a reaction center can lead to enhanced reactivity or selectivity. nih.gov This can be attributed to a combination of factors, including through-space electrostatic interactions and the ability of fluorine to stabilize transition states via hyperconjugation or by influencing the conformation of the side chain.

The following data table illustrates the expected qualitative effects of additional substituents on the reactivity of the aromatic ring towards electrophilic substitution in derivatives of this compound.

Table 1: Predicted Effects of Additional Substituents on Electrophilic Aromatic Substitution Reactivity

| Substituent (at C5 or C6) | Electronic Effect | Predicted Ring Reactivity |

|---|---|---|

| -NO₂ | Strong deactivator (-I, -R) | Decreased |

| -CN | Deactivator (-I, -R) | Decreased |

| -OCH₃ | Activator (-I, +R) | Increased |

| -CH₃ | Activator (+I) | Increased |

In reactions involving the iodoethyl side chain, steric effects can also be significant. Bulky substituents ortho to the iodoethyl group can hinder the approach of nucleophiles, thereby slowing down substitution reactions. The conformation of the ethyl chain, influenced by interactions with the ortho-fluoro group, can also play a role in determining the accessibility of the reaction center.

The following table summarizes the key stereoelectronic effects of the primary substituents in this compound and their general impact on reactivity.

Table 2: Summary of Stereoelectronic Effects and Their Influence on Reactivity

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Influence on Side-Chain Reactivity |

|---|---|---|---|---|---|

| Fluoro | 2 | Strong | Weak | Deactivating, ortho/para directing | May enhance via ortho-effect |

| Bromo | 1 | Moderate | Weak | Deactivating, ortho/para directing | Moderate electron withdrawal |

| Iodoethyl | 4 | Weak | - | Deactivating | Site of nucleophilic substitution |

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy provides a detailed view into the molecular structure of 1-Bromo-2-fluoro-4-(2-iodoethyl)benzene, allowing for the confirmation of its atomic connectivity and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹²⁹I if applicable)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the ethyl chain. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The ethyl group would present as two triplets, with the methylene (B1212753) group adjacent to the iodine atom appearing at a lower field (higher ppm) than the methylene group adjacent to the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for the precursor, 1-bromo-2-fluoro-4-iodobenzene (B160889), shows distinct signals for each of the six aromatic carbons. The introduction of the 2-iodoethyl group would add two signals for the ethyl chain carbons and induce shifts in the aromatic carbon signals.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing the fluorine atom. A single resonance, likely a multiplet due to coupling with neighboring aromatic protons, would confirm the presence of the fluorine substituent.

¹²⁹I NMR: While technically possible, Iodine-129 NMR is rarely used due to the isotope's low natural abundance and quadrupolar nature, which leads to very broad signals.

Predicted NMR Data for this compound (Based on data for 1-bromo-2-fluoro-4-iodobenzene and known substituent effects)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 7.0 - 7.8 | Multiplets | Aromatic CH |

| ¹H | ~ 3.3 | Triplet | -CH₂-I |

| ¹H | ~ 3.1 | Triplet | Ar-CH₂- |

| ¹³C | ~ 100 - 160 | Multiple signals | Aromatic C |

| ¹³C | ~ 35 | Single signal | Ar-CH₂- |

| ¹³C | ~ 5 | Single signal | -CH₂-I |

| ¹⁹F | Dependent on reference | Multiplet | C-F |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The isotopic patterns resulting from the presence of bromine and iodine would be a key identifying feature. Fragmentation analysis would reveal the characteristic loss of the iodoethyl side chain and halogen atoms, further confirming the structure.

Expected HRMS Data for C₈H₇BrFI

| Ion | Calculated m/z | Description |

| [M]⁺ | 328.8818 | Molecular Ion |

| [M-I]⁺ | 201.9743 | Loss of Iodine |

| [M-CH₂CH₂I]⁺ | 173.9480 | Loss of iodoethyl group |

| [M-Br]⁺ | 249.9842 | Loss of Bromine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C-C stretching vibrations within the benzene ring, and C-Br, C-F, and C-I stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the carbon skeleton and the carbon-halogen bonds, often providing stronger signals for non-polar bonds that are weak in the IR spectrum.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C Aromatic Ring Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1300 | IR |

| C-Br Stretch | 500 - 600 | IR |

| C-I Stretch | ~500 | IR |

Chromatographic Separation Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are vital for separating this compound from starting materials, byproducts, and impurities, thereby allowing for purity assessment and the monitoring of reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. This compound can be separated from other components in a mixture based on its boiling point and polarity on a GC column. The coupled mass spectrometer then provides mass data for identification. The purity of the precursor, 1-bromo-2-fluoro-4-iodobenzene, is often assessed by GC. tcichemicals.comthermofisher.com

Typical GC Parameters

| Parameter | Condition |

| Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally sensitive compounds. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be the method of choice for analyzing this compound.

Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 or C8 reversed-phase column |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detector | UV-Vis (monitoring at a wavelength where the benzene ring absorbs) |

| Flow Rate | 0.5 - 1.5 mL/min |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. For a complex molecule such as 1-Bromo-2-fluoro-4-(2-iodoethyl)benzene, these calculations can elucidate the effects of its multiple halogen substituents on the aromatic system.

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For halogenated benzenes, DFT calculations are used to determine optimized geometries, electronic energies, and the distribution of electron density. In the case of this compound, DFT would be instrumental in understanding the interplay of the electron-withdrawing effects of the fluorine and bromine atoms and the influence of the iodoethyl group on the benzene (B151609) ring's aromaticity and reactivity.

DFT calculations can predict key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For halogenated benzenes, the type and position of the halogen atoms significantly influence these frontier orbitals. For instance, studies on various halogenated benzenes have shown that the electronegativity and size of the halogen atoms (F, Cl, Br, I) distinctly alter the electronic properties of the benzene ring.

The electrostatic potential surface, another property derivable from DFT, can visualize the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, this would reveal the influence of the different halogens on the charge distribution across the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties for Halogenated Benzene Derivatives (Note: This table is illustrative and based on general findings for halogenated benzenes, not specific to this compound, for which specific data is not available in the cited literature.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Fluorobenzene | -9.2 | -0.3 | 8.9 |

| Chlorobenzene | -9.1 | -0.5 | 8.6 |

| Bromobenzene | -9.0 | -0.6 | 8.4 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a higher level of theory and accuracy compared to DFT for certain applications, particularly for the detailed investigation of reaction mechanisms. These methods are computationally more intensive but can be crucial for obtaining benchmark energies and understanding complex reaction pathways, such as nucleophilic substitution or elimination reactions that this compound might undergo.

For example, ab initio calculations have been used to study the reaction pathways of radicals with halogenated compounds, which could be relevant for understanding the atmospheric degradation or metabolic pathways of similar molecules. The study of the ethylbenzene (B125841) dehydrogenase reaction mechanism, for instance, utilized theoretical calculations to show that a mechanism involving two one-electron transfers is more plausible than a single two-electron transfer. Such detailed mechanistic insights for this compound would require dedicated ab initio studies, which would likely focus on the reactivity of the iodoethyl group, such as its potential for SN2 reactions or elimination.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational flexibility of molecules and their interactions with their environment.

For this compound, a key area of conformational flexibility is the rotation around the bond connecting the ethyl group to the benzene ring. MD simulations can be used to explore the potential energy surface of this rotation and identify the most stable conformers. The presence of the bulky iodine atom and the adjacent bromine atom would likely create significant steric hindrance, influencing the preferred orientation of the iodoethyl group relative to the benzene ring.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal details about non-covalent interactions like halogen bonding, which is a significant interaction for heavier halogens like bromine and iodine.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemical calculations are widely used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The accuracy of these predictions can be high, especially when combined with appropriate computational methods and basis sets, and can help in the assignment of complex spectra.

Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions can be made. This comparison also serves as a validation of the computational model used.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Halogenated Benzene Derivative (1-bromo-2-chlorobenzene)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (B3LYP) (cm⁻¹) |

|---|---|---|

| C-H stretch | 3065 | 3068 |

| C-C stretch | 1576 | 1578 |

| C-Cl stretch | 745 | 748 |

Quantitative Structure-Property Relationships (QSPR) in Halogenated Benzene Derivatives

Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the structural features of molecules with their physicochemical properties. For halogenated benzene derivatives, QSPR models have been developed to predict properties such as toxicity, boiling point, and partition coefficients.

These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be derived from the molecular graph or from quantum chemical calculations. By establishing a mathematical relationship between these descriptors and a known property for a set of training molecules, the property can then be predicted for new molecules.

For this compound, a QSPR approach could be used to estimate various properties without the need for experimental measurements. For example, its lipophilicity (logP), which is crucial for its environmental fate and bioavailability, could be predicted based on models developed for other halogenated aromatic compounds. The accuracy of the prediction would depend on the quality of the QSPR model and the diversity of the compounds in the training set.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Multi-Step Organic Transformations

The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and an iodoethyl side chain—on the benzene (B151609) ring makes 1-Bromo-2-fluoro-4-(2-iodoethyl)benzene a linchpin in multi-step synthetic sequences. The differential reactivity of the aryl bromide, aryl iodide (via the iodoethyl group), and the influence of the fluorine atom allow for selective and sequential reactions.

The aryl bromide and the alkyl iodide present two handles for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. libretexts.orgorganic-chemistry.orgrsc.org This enables the programmed introduction of different substituents, building molecular complexity in a controlled manner. For instance, the carbon-bromine bond can be selectively coupled under specific palladium-catalyzed conditions, leaving the iodoethyl group intact for subsequent transformations. chemspider.com Conversely, the iodoethyl group can undergo nucleophilic substitution or other modifications. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient construction of intricate molecular architectures. innospk.com

A plausible synthetic route to access this key intermediate begins with the commercially available 4-bromo-2-fluoroacetophenone. nih.gov This starting material can be reduced to the corresponding alcohol, (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol. chemicalbook.com Subsequent conversion of the alcohol to the corresponding iodide would yield the target molecule, this compound. This final step could be achieved through various methods, such as an Appel reaction or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an iodide salt.

Building Block for Complex Polyaromatic and Heterocyclic Systems

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of a wide array of complex polyaromatic and heterocyclic compounds. These classes of molecules are of significant interest due to their prevalence in pharmaceuticals, natural products, and functional materials. nih.gov

Polyaromatic Hydrocarbons (PAHs): Through sequential cross-coupling reactions, this building block can be elaborated into complex PAHs. For example, a Sonogashira coupling at the bromine position could introduce an alkyne, which can then undergo further cyclization reactions to form extended aromatic systems. sioc-journal.cnbeilstein-journals.org The fluorine substituent can influence the electronic properties and solubility of the resulting PAHs.

Heterocyclic Systems: The iodoethyl side chain is a key feature for the construction of various heterocyclic rings. For instance, it can be used to alkylate nitrogen, oxygen, or sulfur nucleophiles, leading to the formation of heterocycles such as indoles, benzofurans, and benzothiophenes. organic-chemistry.orgorganic-chemistry.orgnih.gov

Indole (B1671886) Synthesis: The iodoethyl group can be used to N-alkylate an appropriately substituted aniline (B41778), followed by cyclization to form the indole ring system, a core structure in many biologically active compounds. nih.govbeilstein-journals.orgresearchgate.net

Benzofuran Synthesis: Similarly, reaction with a substituted phenol (B47542) can lead to O-alkylation, with subsequent cyclization yielding benzofurans. nih.gov

The ability to perform these cyclization reactions after initial modification at the aryl bromide position allows for the creation of highly substituted and functionally diverse heterocyclic libraries.

Precursor for Fluorinated and Iodinated Derivatives in Radiochemistry Research and Isotopic Labeling

The presence of both a fluorine and an iodine atom in the precursor to this compound, namely 1-bromo-2-fluoro-4-iodobenzene (B160889), makes it and its derivatives highly valuable in the field of radiochemistry for the development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents. organic-chemistry.orgrsc.org

¹⁸F-Labeling for PET: The fluorine atom on the aromatic ring can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, half-life ≈ 110 minutes). While direct nucleophilic aromatic substitution on an unactivated aryl fluoride (B91410) is challenging, the precursor can be synthetically modified to facilitate ¹⁸F-labeling. For example, the bromo or iodo substituents can be converted to a more suitable leaving group for nucleophilic aromatic substitution, such as a nitro or trimethylammonium group. organic-chemistry.orgrsc.org Alternatively, the iodoethyl group can be modified to introduce a site for ¹⁸F-labeling.

Iodine Isotope Labeling for SPECT: The iodine atom, or more specifically, a precursor tin derivative at the iodo position, can be readily replaced with various radioactive isotopes of iodine, such as iodine-123 (¹²³I, half-life ≈ 13.2 hours), iodine-124 (¹²⁴I, half-life ≈ 4.2 days), or iodine-131 (B157037) (¹³¹I, half-life ≈ 8.0 days), via electrophilic or nucleophilic radioiodination reactions. organic-chemistry.org This allows for the synthesis of radiotracers for SPECT imaging or targeted radiotherapy. The ability to label the same molecular scaffold with either ¹⁸F or a radioiodine isotope allows for direct comparative imaging studies between PET and SPECT modalities. organic-chemistry.orgrsc.org

Utility in the Development of Novel Synthetic Reagents and Catalysts

The unique electronic and steric properties of this compound lend themselves to the development of novel synthetic reagents and catalysts.

Organometallic Reagents: The aryl bromide can be converted into a variety of organometallic reagents, such as Grignard reagents or organolithium species. These reagents can then be used in a wide range of carbon-carbon bond-forming reactions. The presence of the fluoro and iodoethyl groups can modulate the reactivity and selectivity of these organometallic species.

Ligand and Catalyst Development: The core structure of this compound can be incorporated into more complex ligand frameworks for transition metal catalysis. The electronic properties imparted by the fluorine atom and the potential for further functionalization at the bromo and iodoethyl positions allow for the fine-tuning of the steric and electronic environment around a metal center. This can lead to the development of catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of polyhalogenated aromatics traditionally relies on methods that can involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. A primary future challenge is the development of greener synthetic pathways.

Current Challenges:

Harsh Reagents: Direct halogenation often employs elemental halogens and strong Lewis acids, while Sandmeyer-type reactions can involve toxic copper salts and diazomethane (B1218177) precursors. youtube.commasterorganicchemistry.com

Solvent Use: The use of large volumes of volatile and often toxic organic solvents is a significant environmental concern.

Future Research Directions:

Catalytic C-H Activation: Research into regioselective C-H activation and halogenation, using transition metal catalysts (e.g., palladium, copper, rhodium), could provide a more direct and atom-economical route to the core aromatic structure, minimizing the need for pre-functionalized starting materials.

Green Solvents and Catalysts: The exploration of reactions in environmentally benign solvents like water, glycerol, or supercritical CO2 is a critical goal. rsc.orgtandfonline.com The use of biosourced catalysts, such as palladium-based "Eco-Pd", represents a novel approach to reducing the environmental impact of synthesis. tandfonline.com

One-Pot Procedures: Designing one-pot or tandem reactions where multiple synthetic steps are performed in a single reaction vessel can significantly improve efficiency and reduce waste. A one-pot diazotization-iodination has been shown to be effective for similar structures, reducing by-products and simplifying operations.

Air as a Green Oxidant: Utilizing air as a sustainable oxidant in combination with eco-friendly sulfur dioxide surrogates offers a mild, one-step strategy for certain transformations relevant to functionalized halides. rsc.org

Table 1: Comparison of Synthetic Approaches for Polyhalogenated Aromatics

| Feature | Traditional Synthesis | Sustainable Future Synthesis |

|---|---|---|

| Reagents | Elemental halogens, strong acids/bases, stoichiometric metal salts | Catalytic systems, biocatalysts, air as oxidant |

| Solvents | Chlorinated hydrocarbons, volatile organics | Water, glycerol, ionic liquids, solvent-free conditions researchgate.net |

| Efficiency | Multiple steps, lower overall yield | One-pot reactions, C-H activation, higher atom economy |

| Waste | High E-factor (Environmental Factor) | Reduced waste streams, recyclable catalysts |

| Safety | Use of highly toxic and corrosive materials | Milder reaction conditions, in-situ generation of reagents |

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The 2-iodoethyl side chain of 1-Bromo-2-fluoro-4-(2-iodoethyl)benzene offers the potential for creating chiral centers (e.g., by introducing a substituent at the α- or β-position of the ethyl group). The development of methods to control the stereochemistry of such analogues is a significant research frontier.

Current Challenges:

Lack of Direct Methods: Asymmetric methods for the direct, controlled functionalization of an unactivated alkyl chain attached to a complex aromatic core are scarce.

Stereocontrol: Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of polyhalogenated compounds can be difficult due to potential steric and electronic interference from the multiple halogen substituents. nih.gov

Future Research Directions:

Catalytic Asymmetric Halogenation: Research groups have made strides in the catalytic, enantioselective dihalogenation of alkenes. nih.govacs.org This methodology could be adapted to synthesize chiral precursors to the iodoethyl side chain before its attachment to the aromatic ring.

Chiral Phase-Transfer Catalysis: For reactions involving the modification of the side chain, chiral phase-transfer catalysts could be employed to induce stereoselectivity.

Organocatalysis: The use of chiral organocatalysts for cascade reactions could enable the construction of complex, chiral molecules derived from this compound in a highly controlled manner. beilstein-journals.org

Photocatalysis: Enantioselective visible-light photocatalysis has emerged as a powerful tool for creating chiral cyclic compounds and could be explored for novel transformations involving the side chain. mdpi.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations Involving Multiple Halogens

The presence of three different carbon-halogen bonds (C-I, C-Br, C-F) on the same molecule provides a platform for highly selective, stepwise chemical modifications. The primary challenge and opportunity lie in precisely controlling the reactivity of each site.

Current Challenges:

Selectivity: Achieving perfect selectivity for one C-X bond over another, especially between C-Br and C-I under certain cross-coupling conditions, can be challenging.

Complex Intermediates: Stepwise reactions can lead to a complex mixture of products if reaction conditions are not meticulously optimized.

Future Research Directions:

Orthogonal Cross-Coupling: A major goal is to develop a "toolbox" of orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that can selectively address the C-I, C-Br, and C-F bonds in a programmable sequence. The general reactivity order (I > Br > Cl > F) for oxidative addition to transition metals is the guiding principle here. nih.gov

Halogen-Metal Exchange: Investigating selective halogen-metal exchange reactions is crucial. For instance, a regioselective I/Mg or I/Cu exchange could be performed, leaving the C-Br and C-F bonds intact for subsequent transformations. acs.orgresearchgate.net This allows for the introduction of a wide range of electrophiles.

π-Extension Reactions: New methods for versatile π-extensions of aryl halides could be applied to build complex polycyclic aromatic hydrocarbons from the this compound core. polyu.edu.hk

Photoredox Catalysis: Exploring photoredox catalysis could uncover novel reactivity patterns, potentially enabling transformations that are not accessible through traditional thermal methods, such as selective functionalization under milder conditions.

Table 2: Potential Site-Selective Reactions

| Halogen Site | Relative Reactivity | Potential Transformations |

|---|---|---|

| C-I (Iodo) | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig couplings; Grignard formation; Lithiation. |

| C-Br (Bromo) | Intermediate | Suzuki, Heck, Buchwald-Hartwig couplings (under more forcing conditions than C-I); Grignard formation. |

| C-F (Fluoro) | Lowest | Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles; generally unreactive in cross-coupling. |

| -CH2CH2I | High | Nucleophilic substitution (SN2), elimination (E2), formation of organometallic reagents. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For this compound to be a viable building block in materials science or other fields, its synthesis must be scalable, safe, and reproducible. Flow chemistry and automated synthesis platforms offer solutions to these challenges.

Current Challenges:

Batch Synthesis Limitations: Scaling up multi-step syntheses involving potentially hazardous intermediates or exothermic steps in traditional batch reactors is often problematic and unsafe. nih.gov

Reproducibility: Ensuring consistent product quality and yield between batches can be difficult.

Future Research Directions:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer superior control over reaction parameters like temperature, pressure, and mixing. organic-chemistry.orgyoutube.com This is particularly advantageous for managing hazardous reagents or highly reactive intermediates safely by keeping their instantaneous volume low. nih.govnih.gov

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters for yield and purity, accelerating process development. nih.govyoutube.com

Telescoped Reactions: Integrating multiple reaction steps into a single, continuous flow process without isolating intermediates ("telescoping") can dramatically improve efficiency and reduce waste and manual handling. nih.gov

In-line Purification and Analysis: Incorporating automated work-up and purification modules (e.g., liquid-liquid extraction, chromatography) directly into the flow system can create a seamless, end-to-end production line from starting materials to the final, purified product. nih.govmendeley.com

Computational Design and Rational Synthesis of Tailored Polyhalogenated Aromatics for Specific Research Applications

Computational chemistry provides powerful tools to predict the properties of molecules like this compound and to guide the synthesis of new analogues with desired functions.

Current Challenges:

Predictive Accuracy: While powerful, computational models must be carefully benchmarked against experimental data to ensure their predictive accuracy for complex, polyhalogenated systems.

Complexity of Interactions: Modeling the full range of non-covalent interactions (e.g., halogen bonding) that dictate the self-assembly and material properties of such molecules remains a complex task. illinoisstate.edu

Future Research Directions:

In Silico Property Screening: Using techniques like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models to predict electronic properties, reactivity, and potential for self-assembly. acs.orgchemrxiv.org This can guide the design of derivatives for applications in organic electronics or crystal engineering.

Rational Catalyst Design: Computationally modeling reaction mechanisms to understand catalyst-substrate interactions can aid in the rational design of more efficient and selective catalysts for the synthesis of this compound and its analogues.

Predicting Biodegradability and Toxicity: In silico models can be used to estimate the potential environmental fate and toxicity of new derivatives, aligning with green chemistry principles by designing safer molecules from the outset. chemrxiv.orgufv.br

Materials Design: Designing tailored molecules for specific applications, such as liquid crystals or organic semiconductors, by computationally tuning their electronic and steric properties through strategic placement of different functional groups on the this compound scaffold.

Q & A

Advanced Research Question

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution).

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™).

- Comparative Analysis : Benchmark against analogs like 1-bromo-2-fluoro-4-(trichloromethoxy)benzene to isolate electronic vs. steric effects .

How do electronic effects of fluorine influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

The fluorine atom’s strong electron-withdrawing nature activates the benzene ring for nucleophilic attack at the para position. However, steric hindrance from the iodoethyl group slows kinetics. Hammett plots (σ values) quantify this interplay. Solvent dielectric constants (e.g., DMSO vs. toluene) further modulate reactivity .

What are optimal storage conditions to prevent degradation of this compound?

Basic Research Question

- Temperature : Store at –20°C in amber vials to avoid light-induced C-I bond cleavage.

- Desiccants : Use molecular sieves to prevent hydrolysis of the iodoethyl group.

- Inert Atmosphere : Argon gas minimizes oxidation .

How can kinetic isotope effects (KIEs) elucidate the mechanism of iodine displacement reactions?

Advanced Research Question

- Deuterium Labeling : Synthesize a deuterated ethyl chain (C₂D₄I) and compare reaction rates via GC-MS.

- KIE Analysis : A primary KIE (kH/kD > 1) suggests bond-breaking in the rate-determining step. For SN2 pathways, expect significant KIEs due to transition-state solvation .

How should researchers resolve contradictory data in substitution reactions (e.g., unexpected regiochemistry)?

Advanced Research Question

- Control Experiments : Verify reagent purity (e.g., Pd catalyst activity with 1-bromo-4-iodobenzene).

- Computational Validation : Use Gaussian or ORCA to model transition states and identify steric/electronic outliers.

- Cross-Validation : Compare results with structurally simpler analogs (e.g., 1-bromo-2-fluoro-4-ethylbenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.